

Protocol for Smiles Rearrangement of Benzoxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-benzoxazole-2-thiol

Cat. No.: B1283114

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of a variety of heterocyclic compounds.^[1] This protocol details a one-pot amination of benzoxazole-2-thiol derivatives via an intramolecular Smiles rearrangement, a method that stands out for its broad amine scope, short reaction times, and metal-free approach.^{[2][3]} The activation of benzoxazole-2-thiol with chloroacetyl chloride facilitates the rearrangement, leading to the formation of N-substituted 2-aminobenzoxazoles, which are significant scaffolds in medicinal chemistry and material science.^{[2][4]}

Reaction Mechanism

The proposed mechanism for the Smiles rearrangement of benzoxazole-2-thiol derivatives begins with the S-alkylation of the thiol. Following this, a nucleophilic attack by the nitrogen atom occurs at the benzoxazole ring carbon, which leads to the formation of a spiro intermediate. The subsequent step involves rearomatization and alkaline hydrolysis, yielding the final N-substituted benzoxazole product.^{[2][3]}

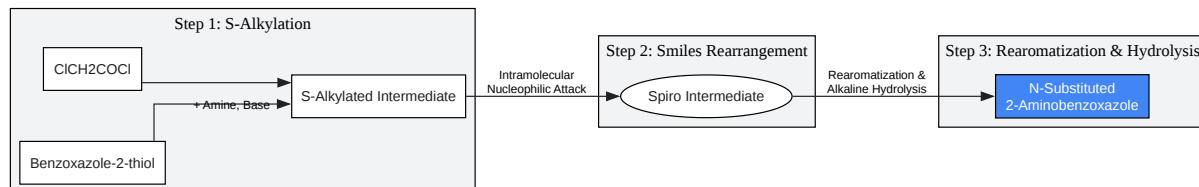

[Click to download full resolution via product page](#)

Figure 1: Proposed reaction pathway for the Smiles rearrangement of benzoxazole-2-thiol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted 2-aminobenzoxazoles via a Smiles rearrangement.

General One-Pot Synthesis of N-Substituted 2-Aminobenzoxazoles

This protocol is adapted from a study by Legemzé et al. (2019).[\[2\]](#)[\[3\]](#)

Materials:

- Benzoxazole-2-thiol
- Appropriate amine (e.g., aniline, cyclohexylamine)
- Chloroacetyl chloride
- Cesium carbonate (Cs₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of benzoxazole-2-thiol (0.16 mmol, 1 equiv.) and the desired amine (0.19 mmol, 1.2 equiv.) in DMF (1 mL), add chloroacetyl chloride (0.19 mmol, 1.2 equiv.).
- Add cesium carbonate (0.58 mmol, 3.7 equiv.) to the mixture.
- Heat the reaction mixture at 160 °C in a microwave reactor for 30 minutes.
- After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Synthesis of 2-((3-Aminopropyl)amino)benzoxazole

This specific protocol details the reaction of benzoxazole-2-thiol with 3-bromopropylamine hydrobromide.^[3]

Materials:

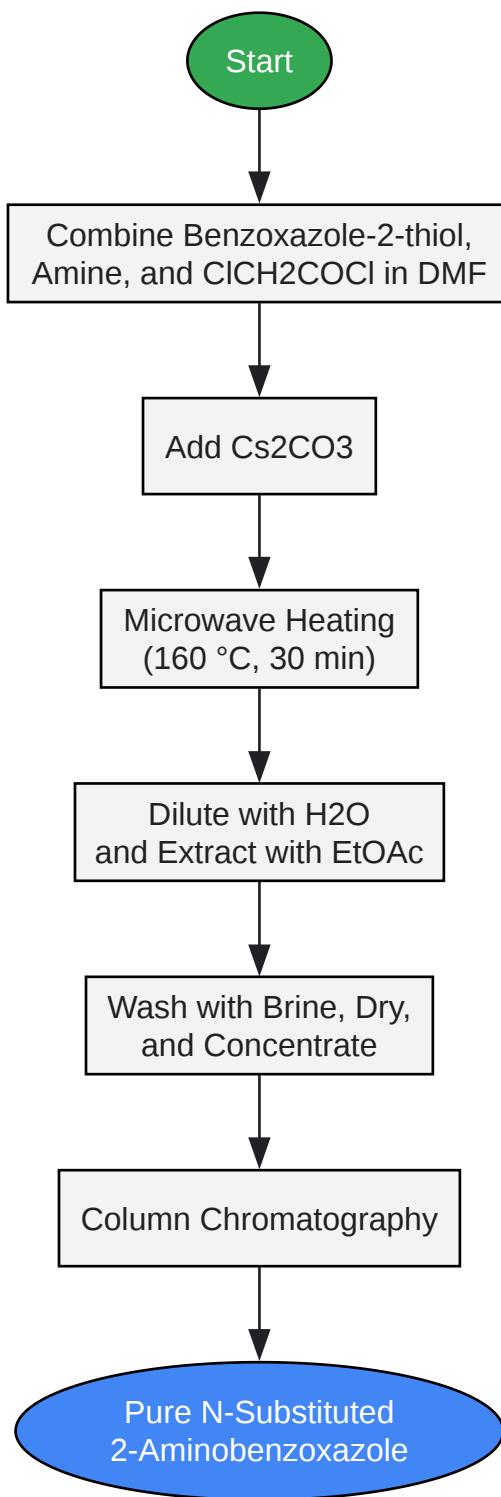
- Benzoxazole-2-thiol (4)
- 3-bromopropylamine hydrobromide (5)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H_2O)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend benzoxazole-2-thiol (1.61 mmol, 1 equiv.), potassium carbonate (3.2 mmol, 2 equiv.), and 3-bromopropylamine hydrobromide (3.2 mmol, 2 equiv.) in DMF (10 mL).
- Stir the reaction mixture at 70 °C for 2 hours.
- Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography using a Hexane/EtOAc solvent system.

Data Presentation


The efficiency of the one-pot Smiles rearrangement protocol was evaluated with a variety of amines, demonstrating its wide substrate scope. The yields of the resulting N-substituted 2-aminobenzoxazoles are summarized in the table below.[\[2\]](#)

Entry	Amine	Product	Yield (%)
1	Aniline	30a	83
2	4-Fluoroaniline	30b	75
3	4-Chloroaniline	30c	71
4	4-Bromoaniline	30d	68
5	4-Methoxyaniline	30e	78
6	3,4-Dimethylaniline	30f	72
7	Benzylamine	30g	65
8	Cyclohexylamine	30h	58
9	Morpholine	30j	25
10	2-Aminoethanol	30k	62
11	tert-Butylamine	30l	32

Table 1: Substrate scope of the Smiles rearrangement with various amines.[\[2\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the one-pot synthesis of N-substituted 2-aminobenzoxazoles.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the one-pot Smiles rearrangement.

Concluding Remarks

The Smiles rearrangement of benzoxazole-2-thiol derivatives provides an efficient and versatile route to N-substituted 2-aminobenzoxazoles. The operational simplicity, coupled with the use of readily available and non-toxic starting materials, makes this protocol highly valuable for applications in medicinal chemistry and drug discovery.[2][3] The reaction tolerates a range of functional groups on the amine nucleophile, although steric hindrance can influence the reaction yield.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Smiles Rearrangement of Benzoxazole-2-thiol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283114#protocol-for-smiles-rearrangement-of-benzoxazole-2-thiol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com